molecular formula C10H15NO3S B14597621 Ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate CAS No. 61122-98-3

Ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B14597621
CAS No.: 61122-98-3
M. Wt: 229.30 g/mol
InChI Key: VIMOUXDMKHVHDN-UHFFFAOYSA-N
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Description

Ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound containing a thiazolidine ring Thiazolidines are five-membered rings with sulfur and nitrogen atoms at the first and third positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of thioamides with acetylenic esters. One common method is the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by treatment with oxalyl chloride in dry acetonitrile at 70°C . This method yields 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives in good yields.

Industrial Production Methods

The use of green chemistry principles, such as solvent-free synthesis and reusable catalysts, can improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential use in drug development due to its biological activities.

    Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, leading to changes in cell signaling pathways .

Comparison with Similar Compounds

Ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate can be compared with other thiazolidine derivatives:

    Similar Compounds: Thiazolidine-2,4-dione, thiazolidine-2-thione, and thiazolidine-2-carboxylic acid.

    Uniqueness: The presence of the ethyl ester and the propyl group in this compound makes it unique compared to other thiazolidine derivatives.

Properties

CAS No.

61122-98-3

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

ethyl 2-(4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C10H15NO3S/c1-3-5-11-8(12)7-15-9(11)6-10(13)14-4-2/h6H,3-5,7H2,1-2H3

InChI Key

VIMOUXDMKHVHDN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)CSC1=CC(=O)OCC

Origin of Product

United States

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